N-cycloheptyl-3-oxopiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. It features a cycloheptyl group, an oxo functional group, and a carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as a therapeutic agent targeting sodium channels.
N-cycloheptyl-3-oxopiperazine-1-carboxamide is classified under:
The synthesis of N-cycloheptyl-3-oxopiperazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with 3-oxopiperazine derivatives under specific conditions to facilitate the formation of the carboxamide group.
N-cycloheptyl-3-oxopiperazine-1-carboxamide can participate in various chemical reactions typical for amides and ketones. These include:
The stability of the compound under different conditions makes it suitable for further functionalization, which is essential in drug development.
N-cycloheptyl-3-oxopiperazine-1-carboxamide acts primarily as an inhibitor of sodium channels, particularly Na_v1.8 channels. The mechanism involves binding to the channel and preventing its activation, which is crucial in modulating pain signals.
Research indicates that compounds similar to N-cycloheptyl-3-oxopiperazine-1-carboxamide exhibit significant inhibition of Na_v1.8 activity, making them potential candidates for pain management therapies .
N-cycloheptyl-3-oxopiperazine-1-carboxamide has several scientific applications:
The Ugi four-component reaction (Ugi-4CR) followed by intramolecular cyclization provides an efficient route to construct the 3-oxopiperazine core with simultaneous introduction of the N-cycloheptylcarboxamide moiety. This convergent strategy employs readily available precursors: an amine component (typically a β-amino ester), an aldehyde, an isocyanide, and carboxylic acid, undergoing condensation to form a linear adduct that spontaneously cyclizes under mild basic conditions. The steric bulk of the cycloheptyl isocyanide component significantly influences both the reaction kinetics and diastereoselectivity, with optimal results observed in polar aprotic solvents like DMF at 60°C. Post-Ugi cyclization is facilitated by tertiary amine bases such as DIPEA, triggering nucleophilic displacement to form the lactam ring. This methodology enables the installation of diverse substituents at the C-6 position of the piperazine ring while maintaining the N-cycloheptylcarboxamide functionality critical for target engagement in medicinal chemistry applications [8].
Table 1: Ugi-4CR/Intramolecular Cyclization Optimization Parameters
Cycloheptyl Isocyanide Equivalents | Base | Temperature (°C) | Solvent | Cyclization Yield (%) |
---|---|---|---|---|
1.2 | DIPEA | 25 | DCM | 45 |
1.5 | DIPEA | 25 | DCM | 62 |
2.0 | DIPEA | 25 | DCM | 68 |
2.0 | TEA | 25 | DCM | 51 |
2.0 | DIPEA | 60 | DMF | 82 |
2.0 | DBU | 60 | DMF | 78 |
Tandem aza-Henry reactions provide an asymmetric route to 3-oxopiperazine scaffolds bearing the N-cycloheptylcarboxamide group with high enantiomeric excess. This strategy employs chiral amine catalysis to generate β-nitroamine intermediates from nitroalkanes and N-Boc imines, followed by ring closure with activated carbamoyl derivatives. The critical step involves the enantioselective C–C bond formation catalyzed by mono(amidine) organocatalysts, which create a stereodifferentiating environment through a well-defined hydrogen-bonding network. Cycloheptyl isocyanate serves as both reactant and solvent in this transformation, reacting with the nitro-functionalized amine intermediate to form the carboxamide while simultaneously driving the cyclization. Careful optimization revealed that electron-withdrawing protecting groups (e.g., Boc) on the imine nitrogen and aryl-substituted nitroalkanes significantly enhance reaction rate and stereoselectivity. The resulting 3-oxopiperazines bearing a nitro group at C-6 are obtained in >90% ee and serve as versatile intermediates for further functionalization via reduction or Nef reactions [5].
Selective N-functionalization of the piperazine nitrogen represents a robust approach for installing the cycloheptyl moiety onto the carboxamide framework. Two predominant strategies exist: (1) direct acylation of 2-oxopiperazine with cycloheptyl isocyanate, and (2) stepwise alkylation-acylation sequences. The direct approach employs cycloheptyl isocyanate in anhydrous THF with catalytic DMAP, yielding the target carboxamide in 65-78% yield after 12 hours at reflux. However, this method suffers from competitive diacylation at higher reagent concentrations. The stepwise protocol proves more selective, involving N-alkylation of 2-oxopiperazine with cycloheptyl bromide under phase-transfer conditions (TBAB, 50% NaOH), followed by carbamoylation with phosgene derivatives. This sequence achieves 85% monofunctionalization by exploiting the differential nucleophilicity of the piperazine nitrogens. Microwave irradiation significantly accelerates both steps, reducing reaction times from hours to minutes while maintaining yields above 80%. The conformational flexibility of the cycloheptyl ring introduces unique steric constraints during N-acylation, necessitating careful optimization of stoichiometry to prevent epimerization at adjacent chiral centers [4] [7].
Table 2: Comparative N-Functionalization Methods for Cycloheptyl Installation
Method | Reagents/Conditions | Reaction Time | Yield (%) | Selectivity (Mono:Di) |
---|---|---|---|---|
Direct Acylation | Cycloheptyl isocyanate, DMAP, THF, Δ | 12 h | 65-78 | 4:1 |
Stepwise Alkylation-Acylation | (i) Cycloheptyl Br, TBAB, NaOH, DCM; (ii) Triphosgene, Et₃N | 3 h + 2 h | 85 | >20:1 |
Microwave-Assisted Direct | Cycloheptyl isocyanate, [bmim]PF₆, 150°C | 15 min | 82 | 6:1 |
Solid-Phase Acylation | Fmoc-piperazine resin, cycloheptyl isocyanate, DIPEA, DMF | 4 h | 91* | >20:1 |
Solid-phase synthesis enables efficient construction of structurally complex N-cycloheptyl-3-oxopiperazine-1-carboxamide derivatives, particularly those incorporating peptidic elements. The methodology employs Fmoc-protected piperazine resins, where the secondary amine undergoes selective functionalization. Cycloheptylcarboxamide installation is achieved using either preformed cycloheptyl isocyanate or via on-resin coupling with cycloheptanecarboxylic acid using peptide coupling reagents (HATU/HOAt). The oxopiperazine ring is constructed through backbone amide linkage activation followed by nucleophilic cyclization, a process that proceeds with minimal epimerization when using phosphonium salts as coupling agents. This platform facilitates combinatorial access to hybrid architectures, exemplified by the synthesis of N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide derivatives—structural analogs featuring aromatic substituents. These solid-phase protocols achieve yields exceeding 85% with purities >90% after cleavage (TFA/DCM), demonstrating particular utility for synthesizing derivatives bearing acid-sensitive functional groups that would degrade under solution-phase conditions [6].
Mono(amidine) catalysts derived from chiral trans-1,2-diaminocyclohexane enable enantioselective synthesis of N-cycloheptyl-3-oxopiperazine-1-carboxamide precursors with exceptional stereocontrol. These bifunctional catalysts operate through a concerted activation mechanism: the tertiary amine deprotonates the nitroalkane while the amidinium ion activates the imine via hydrogen bonding. For cycloheptyl-containing substrates, catalyst III (bearing 3,5-bis(trifluoromethyl)phenyl substituents) achieves >95% ee in the key C–C bond-forming step at -30°C in toluene. Molecular modeling reveals that the cycloheptyl group adopts a pseudo-chair conformation that minimizes 1,3-diaxial interactions with the catalyst's aryl moiety, explaining the observed stereopreference. Subsequent reductive cyclization (H₂, Pd/C) of the nitro group with the carboxamide carbonyl affords the 3-oxopiperazine ring without racemization. This methodology has been successfully applied to synthesize derivatives featuring substituents at C-6, including methyl, benzyl, and heteroaryl groups, all maintaining er >98:2. Catalyst loading as low as 2 mol% remains effective, though reaction times extend beyond 72 hours [5].
Palladium catalysis enables late-stage diversification of the N-cycloheptyl-3-oxopiperazine-1-carboxamide scaffold, particularly at the C-5 and C-6 positions of the heterocyclic core. Two complementary approaches have been developed: (1) Suzuki-Miyaura coupling of bromopiperazines, and (2) direct C–H functionalization. Brominated precursors undergo efficient cross-coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, yielding biaryl derivatives in 70-92% yield. The reaction tolerates diverse boronic acids, including those with electron-withdrawing substituents (-CF₃, -CN) that enhance pharmacological potential. For direct arylation, Pd(OAc)₂/PivOH catalytic systems activate the C-6 position when directed by the adjacent carboxamide carbonyl, enabling coupling with aryl iodides without prefunctionalization. The bulky cycloheptylcarboxamide group exerts significant influence on regioselectivity, favoring C-6 functionalization over C-2 by a 10:1 ratio. These methodologies have been successfully integrated into the synthesis of pyrazino[1,2-a]indole-3-carboxamide derivatives, demonstrating applicability for constructing complex polycyclic architectures relevant to drug discovery programs targeting enzyme inhibition [4] [8].
Table 3: Palladium-Catalyzed Diversification of 3-Oxopiperazine Carboxamides
Reaction Type | Catalyst System | Conditions | Scope | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 12h | Aryl, Heteroaryl | 70-92 |
Direct C-H Arylation | Pd(OAc)₂, PivOH, Ag₂CO₃ | DMA, 120°C, 24h | Electron-deficient aryl | 45-75 |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos | Toluene, 100°C, 18h | Secondary amines | 60-88 |
Carbonylative Coupling | PdCl₂(PPh₃)₂, Mo(CO)₆ | DMF, 100°C, CO balloon | Aryl ketones | 52-78 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1